molecular formula C17H14BrN3O2 B8721673 5-bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide

5-bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide

Cat. No. B8721673
M. Wt: 372.2 g/mol
InChI Key: OFKPUHQBERIKGN-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

Neat 1H-pyrazol-4-amine (55.2 mg, 0.66 mmol) was added in one charge to a stirred solution of 5-bromo-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 5, method D; 170 mg, 0.55 mmol), EDC (318 mg, 1.66 mmol) and HOBT (254 mg, 1.66 mmol) in N,N-dimethylformamide (4 ml) in air at room temperature. The reaction mixture was stirred at room temperature overnight. Water (30 ml) was added, and the mixture was extracted with ethyl acetate (50 ml×2). The organic layers were combined, dried over MgSO4, and concentrated in vacuo. The residue was washed with ethyl acetate yield the title compound as a brown solid. 180 mg.
Quantity
55.2 mg
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step Two
Name
Quantity
318 mg
Type
reactant
Reaction Step Two
Name
Quantity
254 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([NH2:6])[CH:3]=[N:2]1.[Br:7][C:8]1[CH:9]=[CH:10][C:11]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[C:12]([CH:16]=1)[C:13](O)=[O:14].C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1>CN(C)C=O.O>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([O:17][CH2:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)=[C:12]([CH:16]=1)[C:13]([NH:6][C:4]1[CH:5]=[N:1][NH:2][CH:3]=1)=[O:14]

Inputs

Step One
Name
Quantity
55.2 mg
Type
reactant
Smiles
N1N=CC(=C1)N
Step Two
Name
Quantity
170 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)OCC1=CC=CC=C1
Name
Quantity
318 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
254 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (50 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The residue was washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)NC=2C=NNC2)C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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